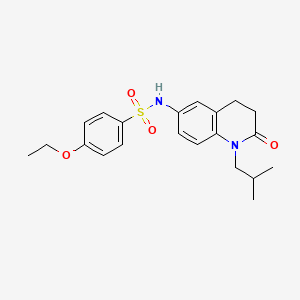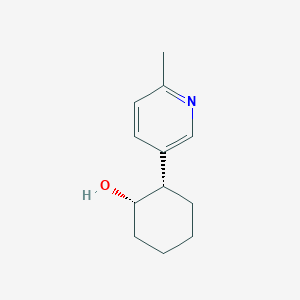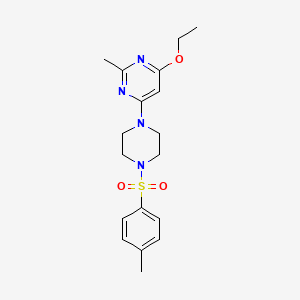
5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16F3N5O2 and its molecular weight is 355.321. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide:
Antiviral Agents
This compound has shown potential as an antiviral agent. Researchers have been exploring its efficacy against various viral strains, including influenza and coronaviruses. The trifluoromethyl group enhances its ability to disrupt viral replication processes, making it a promising candidate for further development in antiviral therapies .
Kinase Inhibitors
Kinase inhibitors are crucial in cancer treatment, and this compound has been identified as a potential inhibitor of specific kinases involved in cancer cell proliferation. Its unique structure allows it to bind effectively to kinase active sites, inhibiting their activity and thereby slowing down the growth of cancer cells .
Neuroprotective Agents
The compound has been studied for its neuroprotective properties. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier makes it particularly valuable in this field .
Anti-inflammatory Agents
Inflammation is a key factor in many chronic diseases, and this compound has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various in vitro and in vivo models. This makes it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Agents
Research has shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. This application is particularly important in the context of rising antibiotic resistance .
Antifungal Agents
In addition to its antibacterial properties, the compound has also been found effective against certain fungal pathogens. It inhibits the growth of fungi by interfering with their cell membrane integrity and function. This makes it a potential candidate for treating fungal infections, especially in immunocompromised patients .
Agricultural Applications
The compound has been explored for use in agriculture as a pesticide. Its ability to disrupt the nervous system of pests makes it an effective agent for protecting crops from insect damage. Additionally, its relatively low toxicity to non-target organisms makes it an environmentally friendly option .
Material Science
In material science, this compound has been investigated for its potential use in creating advanced polymers and coatings. Its unique chemical structure allows it to impart desirable properties such as increased durability, resistance to chemicals, and thermal stability to materials .
properties
IUPAC Name |
5-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-9-6-11(22-25-9)14(24)21-10-2-4-23(5-3-10)13-7-12(15(16,17)18)19-8-20-13/h6-8,10H,2-5H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYXOALATTZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)
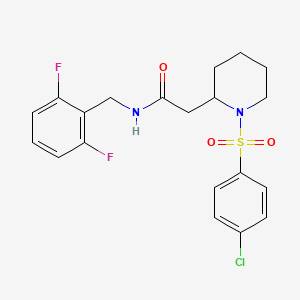
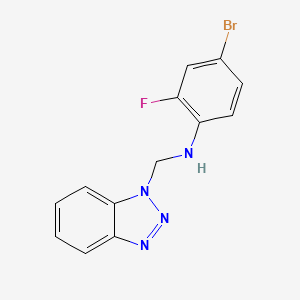

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)
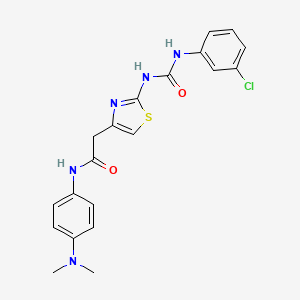
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
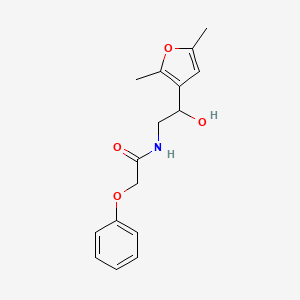
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)
